5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde
Description
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a substituted 1,2-oxazole derivative characterized by a chloro group at position 5 of the oxazole ring and a 2-chlorophenyl substituent at position 2. The aldehyde functional group at position 4 enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds.
Properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-4-2-1-3-6(8)9-7(5-14)10(12)15-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOCWSTWDKMJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2C=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzonitrile with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that features an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of chlorinated phenyl substituents enhances its potential biological activity and chemical reactivity. The molecular formula is C10H5Cl2NO2, and it has a molecular weight of approximately 292.52 g/mol.
Reactivity
The reactivity of this compound is mainly because of the aldehyde functional group and the oxazole ring. Key reactions include:
- Oxidation The aldehyde can be oxidized to form a carboxylic acid.
- Reduction The aldehyde can be reduced to form an alcohol.
- Nucleophilic Addition The carbonyl carbon is prone to nucleophilic attack, leading to the formation of various adducts.
- Cycloadditions The oxazole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
These reactions allow for the synthesis of different derivatives that may display enhanced biological activities.
Applications
this compound finds applications in:
- Anti-Cancer Agent It has been studied for its potential as an anti-cancer agent because of its ability to inhibit specific enzymes involved in tumor growth. It has shown inhibitory effects on various protein targets, including kinases and deacetylases, which are crucial in cancer progression.
- Enzyme Inhibition Studies on the interactions of this compound with biological targets have shown promising results. It exhibits competitive inhibition against certain enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Modulating Signaling Pathways Its interactions with cellular receptors suggest potential roles in modulating signaling pathways associated with growth and apoptosis.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde and its analogs:
Key Observations:
Substituent Effects on Reactivity and Applications :
- Halogenated Phenyl Groups (e.g., 3,4-dichlorophenyl , 4-chloro-2-fluorophenyl ): Increased molecular weight and lipophilicity due to additional halogens, enhancing membrane permeability and binding affinity in drug candidates.
- Methyl Groups (e.g., 3-methylphenyl , 2-methylphenyl ): Improved hydrophobicity and steric effects; the 2-methylphenyl isomer may exhibit altered reactivity compared to the 3-methylphenyl analog due to steric hindrance.
- Heterocyclic Substituents (e.g., furan-2-yl ): Reduced molecular weight and altered solubility profiles due to the oxygen-containing heterocycle.
Purity and Industrial Relevance :
- Compounds with ≥97% purity (e.g., 3,4-dichlorophenyl , 3-methylphenyl ) are prioritized in pharmaceutical manufacturing for consistency in API synthesis.
- Lower purity variants (e.g., 95% furan-2-yl ) may be restricted to research settings.
Structural Isomerism :
- The 2-methylphenyl and 3-methylphenyl analogs demonstrate how substituent position impacts steric and electronic properties, influencing their utility in specific synthetic pathways.
Discontinued Compounds :
- The 3,4-dimethylphenyl analog was discontinued, possibly due to synthetic complexity or instability, highlighting the importance of substituent selection in commercial viability.
Research Findings and Trends
- Synthetic Utility : The aldehyde group in these compounds facilitates condensation reactions, enabling the construction of imine or hydrazone derivatives for drug discovery .
- Halogen Effects : Chlorine and fluorine substituents enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Thermodynamic Stability : Bulkier substituents (e.g., 3,4-dichlorophenyl ) may reduce crystallinity, complicating purification, whereas smaller groups (e.g., methyl ) improve processability.
Biological Activity
5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. It belongs to the oxazole family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features:
- Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
- Chloro Substituents : A chlorine atom at the 5-position and a 2-chlorophenyl group at the 3-position.
- Aldehyde Functional Group : Located at the 4-position, enhancing its reactivity and potential for further modifications.
The molecular formula is with a molecular weight of approximately 232.07 g/mol.
This compound exhibits its biological effects through several mechanisms:
- Covalent Bond Formation : It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity, which is crucial for its antimicrobial and anticancer effects.
- Target Interactions : The compound interacts with various molecular targets such as enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8.33 µM |
| Escherichia coli | 13.40 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 11.29 µM |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 193.93 |
| HT-29 (colon cancer) | 208.58 |
| A549 (lung cancer) | 238.14 |
These findings indicate that the compound may act as a lead structure for developing novel anticancer therapies .
Case Studies
Several studies have explored the biological activities of related compounds within the oxazole class, providing context for understanding the potential of this compound.
- Antioxidant Activity : Similar oxazole derivatives have demonstrated antioxidant properties, which may enhance their therapeutic efficacy by reducing oxidative stress in cells .
- Inhibitory Potency : Research has shown that compounds with similar structures exhibit inhibitory potency against various enzymes such as carbonic anhydrase and histone deacetylases, suggesting a broad spectrum of bioactivity that could be explored further .
Q & A
Basic: What are the established synthetic routes for 5-Chloro-3-(2-chlorophenyl)-1,2-oxazole-4-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of a pyrazole precursor using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) . Key steps include:
Precursor preparation : Start with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one.
Formylation : React with DMF/POCl₃ under controlled temperature (0–5°C) to avoid side reactions.
Workup : Neutralize with aqueous sodium acetate and extract with dichloromethane.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient).
Validation requires monitoring via TLC and confirming yields through melting point analysis.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and aldehyde protons (δ ~9.8–10.2 ppm).
- ¹³C NMR confirms carbonyl (C=O) at ~190 ppm and oxazole ring carbons .
- X-ray Diffraction (XRD) : Resolves bond angles and torsional strain in the oxazole-chlorophenyl system .
- IR Spectroscopy : Detects C=O stretch (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced: How to design experiments to analyze contradictory reactivity data in nucleophilic substitution reactions?
Methodological Answer:
Contradictions often arise from steric hindrance or electronic effects. Design experiments to isolate variables:
Solvent Polarity : Test reactivity in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene).
Temperature Gradients : Compare reaction rates at 25°C vs. 60°C to assess activation energy.
Nucleophile Screening : Use primary (e.g., NH₃) vs. bulky nucleophiles (e.g., tert-butylamine).
In Situ Monitoring : Employ HPLC or UV-Vis spectroscopy to track intermediate formation .
Advanced: How to resolve discrepancies in observed vs. computed spectroscopic data?
Methodological Answer:
Discrepancies may stem from dynamic effects (e.g., solvent interactions) or computational limitations. Mitigate via:
DFT Optimization : Refine computational models (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model).
Experimental Cross-Validation : Compare XRD-derived bond lengths with computational geometries .
Dynamic NMR : Study temperature-dependent shifts to detect conformational exchange .
Advanced: What strategies optimize the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Structure-Activity Relationship (SAR) :
- Modify the chlorophenyl group’s substituents (e.g., electron-withdrawing vs. donating groups).
- Introduce bioisosteres (e.g., replace oxazole with thiazole).
Assay Design :
- MIC Testing : Use broth microdilution (e.g., against E. coli and S. aureus).
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .
Synergistic Screening : Combine with known antibiotics (e.g., β-lactams) to identify potentiation .
Advanced: How to assess electronic properties for material science applications?
Methodological Answer:
Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO-LUMO gaps.
UV-Vis Spectroscopy : Correlate λmax with conjugation length (e.g., π→π* transitions in oxazole).
Computational Modeling : Use DFT to map electron density distribution and polarizability .
Advanced: What experimental controls are essential in stability studies under varying pH?
Methodological Answer:
Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
Degradation Markers : Monitor aldehyde oxidation (to carboxylic acid) via HPLC.
Light/Temperature Controls : Conduct parallel studies in dark vs. UV light and at 4°C vs. 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
